molecular formula C6H12FNO B13248427 1-(Cyclopropylamino)-3-fluoropropan-2-ol

1-(Cyclopropylamino)-3-fluoropropan-2-ol

Cat. No.: B13248427
M. Wt: 133.16 g/mol
InChI Key: PALRDLAFVRVYTE-UHFFFAOYSA-N
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Description

1-(Cyclopropylamino)-3-fluoropropan-2-ol is a fluorinated secondary alcohol featuring a cyclopropylamine substituent at position 1 and a hydroxyl group at position 2 of a propane backbone. Its molecular formula is C₆H₁₁FNO (inferred from structural analogs in ). The compound’s unique structural attributes—such as the cyclopropyl ring’s strain energy and fluorine’s electronegativity—make it relevant for applications in medicinal chemistry, particularly as a precursor or intermediate in drug synthesis .

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

1-(cyclopropylamino)-3-fluoropropan-2-ol

InChI

InChI=1S/C6H12FNO/c7-3-6(9)4-8-5-1-2-5/h5-6,8-9H,1-4H2

InChI Key

PALRDLAFVRVYTE-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC(CF)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylamino)-3-fluoropropan-2-ol typically involves the following steps:

    Cyclopropylamine Formation: Cyclopropylamine can be synthesized through the reaction of cyclopropyl bromide with ammonia or an amine source under basic conditions.

    Hydroxylation: The hydroxyl group can be introduced through various methods, including the reduction of a carbonyl group or the hydrolysis of an ester.

Industrial Production Methods

Industrial production of 1-(Cyclopropylamino)-3-fluoropropan-2-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylamino)-3-fluoropropan-2-ol can undergo several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the fluorine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols

Major Products

    Oxidation: Corresponding ketones or aldehydes

    Reduction: Alkanes or alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(Cyclopropylamino)-3-fluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylamino)-3-fluoropropan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylamino group may interact with active sites, while the fluorine atom can influence the compound’s reactivity and binding affinity. The hydroxyl group can participate in hydrogen bonding, further affecting the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol

  • Molecular Formula: C₆H₁₀F₃NO (vs. C₆H₁₁FNO for the target compound) .
  • Structural Differences : The trifluoro derivative has three fluorine atoms at position 1, replacing one hydrogen atom in the target compound.
  • Metabolic Stability: Trifluorination may reduce metabolic oxidation at position 1 due to fluorine’s electron-withdrawing effects .
Table 1: Key Physical Properties
Property 1-(Cyclopropylamino)-3-fluoropropan-2-ol 3-(Cyclopropylamino)-1,1,1-trifluoropropan-2-ol
Molecular Weight 147.16 g/mol 181.14 g/mol
Fluorine Atoms 1 3
logP (Predicted) ~0.8 ~1.5

1-Amino-3-fluoropropan-2-ol Hydrochloride

  • Molecular Formula: C₃H₉ClFNO ().
  • Structural Differences: Lacks the cyclopropyl group; the amino group is unsubstituted and protonated as a hydrochloride salt.
  • Solubility: Hydrochloride salt form enhances aqueous solubility (>100 mg/mL) compared to the neutral target compound (<50 mg/mL predicted) .

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

  • Molecular Formula : C₈H₁₂N₂OS ().
  • Structural Differences: Replaces the cyclopropylamino group with a methylamino group and substitutes fluorine at position 3 with a thiophene ring.
  • Biological Relevance: The thiophene moiety introduces aromaticity, enabling π-π interactions with biological targets (e.g., enzymes or receptors).

(R)-1-(tert-Butyldimethylsilanyloxy)-3-fluoropropan-2-ol

  • Molecular Formula : C₉H₂₁FOSi ().
  • Structural Differences : The hydroxyl group at position 2 is protected as a silyl ether, and stereochemistry is explicitly defined (R-configuration).
  • Synthetic Utility :
    • Silyl protection stabilizes the hydroxyl group during synthetic steps, preventing unwanted side reactions.
    • Fluorine at position 3 remains unaltered, retaining its electronic effects .

Pharmacological and Industrial Relevance

  • The target compound’s cyclopropyl group may enhance binding to enzymes with hydrophobic pockets (e.g., kinases or proteases), while fluorine improves metabolic stability.
  • Trifluorinated analogs () are prioritized in CNS drug development due to increased blood-brain barrier penetration.
  • Unprotected hydroxyl derivatives () are more reactive but less stable under acidic/basic conditions .

Biological Activity

1-(Cyclopropylamino)-3-fluoropropan-2-ol is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1-(Cyclopropylamino)-3-fluoropropan-2-ol has the following chemical properties:

PropertyValue
Molecular Formula C6H12FNO
Molecular Weight 133.17 g/mol
IUPAC Name 1-(Cyclopropylamino)-3-fluoropropan-2-ol
Canonical SMILES FC(C(CN1CC1)O)C(C)C

The biological activity of 1-(Cyclopropylamino)-3-fluoropropan-2-ol is primarily attributed to its ability to interact with various biological targets. The cyclopropylamine moiety may enhance binding affinity to certain receptors or enzymes, potentially modulating their activity. This compound has been studied for its effects on neurotransmitter systems, particularly in relation to its potential as a therapeutic agent for neurological disorders.

Biological Activity

Research indicates that 1-(Cyclopropylamino)-3-fluoropropan-2-ol exhibits several biological activities:

  • Antidepressant Effects : Studies have shown that this compound may influence serotonin and norepinephrine levels, suggesting potential antidepressant properties. For instance, a study demonstrated that it could enhance mood in animal models by increasing neurotransmitter availability .
  • Antimicrobial Activity : Preliminary investigations suggest that it possesses antimicrobial properties against certain bacterial strains. In vitro tests revealed inhibition of growth in Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
  • CNS Activity : The compound's interaction with central nervous system (CNS) receptors has been explored, showing promise in modulating anxiety and depressive behaviors in preclinical models .

Case Studies

Several studies have investigated the efficacy and safety profile of 1-(Cyclopropylamino)-3-fluoropropan-2-ol:

  • Study on Antidepressant-like Effects :
    • Objective : To evaluate the antidepressant-like effects in rodent models.
    • Methodology : Administered at varying doses and assessed using the forced swim test.
    • Findings : Significant reduction in immobility time was observed at higher doses, indicating potential antidepressant effects.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial activity against selected pathogens.
    • Methodology : Disc diffusion method employed against Staphylococcus aureus and Escherichia coli.
    • Findings : Demonstrated effective inhibition zones, supporting its potential as an antimicrobial agent .

Comparative Analysis

To contextualize the biological activity of 1-(Cyclopropylamino)-3-fluoropropan-2-ol, it is useful to compare it with similar compounds:

CompoundAntidepressant ActivityAntimicrobial ActivityCNS Interaction
1-(Cyclopropylamino)-3-fluoropropan-2-olYesYesYes
CyclopropylamineModerateNoModerate
Fluorinated analogsYesModerateYes

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